2-Amino-3-(2-methoxyethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

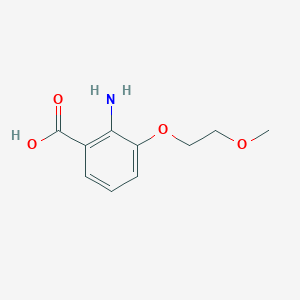

2-Amino-3-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring an amino group at the second position and a 2-methoxyethoxy group at the third position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methoxyethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Amination: Introduction of the amino group at the second position can be achieved through nitration followed by reduction.

Etherification: The 2-methoxyethoxy group is introduced via etherification reactions, often using reagents like methoxyethanol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the amino group.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted benzoic acids depending on the substituent introduced.

科学的研究の応用

Antitumor Activity

2-Amino-3-(2-methoxyethoxy)benzoic acid has been identified as a precursor in the synthesis of CDK1/cyclin B inhibitors, which are crucial in the development of antitumor therapies. These inhibitors target cell cycle regulation, making them effective against various cancer types. Research indicates that compounds derived from this acid can significantly impede cancer cell proliferation by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and caspase activation .

Diabetes Treatment

The compound is also utilized in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to manage blood glucose levels in diabetic patients. DPP-4 inhibitors are known for their role in enhancing insulin secretion and reducing glucagon levels, thereby improving glycemic control .

Coordination Chemistry

Recent studies have explored the coordination complexes formed with 2-amino derivatives, including this compound. These complexes have shown promising antibacterial properties against various strains of bacteria, indicating potential applications in antimicrobial therapies .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. Compounds with similar structures have demonstrated strong HDAC inhibitory activity, leading to the arrest of cancer cells in specific phases of the cell cycle and promoting apoptosis .

Table 1: Summary of Research Findings on this compound

Notable Research Insights

- A study highlighted that derivatives containing methoxy groups exhibit increased affinity for HDAC binding sites compared to other structures, emphasizing the importance of functional groups in drug design .

- The synthesis of Alogliptin from this compound showcases its versatility and importance in pharmaceutical applications aimed at chronic conditions like diabetes .

作用機序

The mechanism of action of 2-Amino-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyethoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

類似化合物との比較

- 2-Amino-3-methoxybenzoic acid

- 2-Amino-3-ethoxybenzoic acid

- 2-Amino-3-(2-ethoxyethoxy)benzoic acid

Comparison:

- 2-Amino-3-methoxybenzoic acid: Lacks the extended ethoxy chain, which may affect its solubility and reactivity.

- 2-Amino-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxyethoxy group, leading to different steric and electronic properties.

- 2-Amino-3-(2-ethoxyethoxy)benzoic acid: Similar to 2-Amino-3-(2-methoxyethoxy)benzoic acid but with an ethoxyethoxy group, which may influence its interaction with molecular targets.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

2-Amino-3-(2-methoxyethoxy)benzoic acid is a benzoic acid derivative that has garnered attention in recent years for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effectiveness, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C11H15N1O4

- Molecular Weight : 225.25 g/mol

- Functional Groups : Contains an amino group (-NH2), a methoxy group (-OCH3), and a benzoic acid moiety.

Antioxidant Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit significant antioxidant properties. The ability to scavenge free radicals is critical for preventing oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can effectively reduce oxidative damage in cellular models by enhancing the activity of antioxidant enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Preliminary studies suggest moderate activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined to be around 8 μM against specific strains, indicating potential as an antibacterial agent .

Antiproliferative Effects

Antiproliferative activity has been observed in several cancer cell lines. In particular, studies have shown that this compound exhibits selective cytotoxicity toward MCF-7 (breast cancer) cells with IC50 values ranging from 3.1 μM to 5.3 μM depending on the formulation and testing conditions . This selectivity suggests that this compound may interfere with critical pathways involved in cancer cell proliferation.

The biological effects of this compound are attributed to several mechanisms:

- Inhibition of Protein Degradation Pathways : Studies indicate that this compound may modulate the ubiquitin-proteasome pathway and autophagy-lysosome pathway, enhancing protein degradation efficiency in cells .

- Regulation of Enzymatic Activity : The compound has been shown to affect the activity of key enzymes involved in metabolic processes, including those related to inflammation and apoptosis .

- Impact on Cell Cycle Regulation : By influencing cyclin-dependent kinases and other regulatory proteins, this compound may alter cell cycle progression, leading to reduced proliferation of cancer cells .

Study on Antioxidant Effects

A study published in MDPI reported that derivatives similar to this compound demonstrated significant free radical scavenging activity with IC50 values comparable to standard antioxidants like ascorbic acid . The results support the potential use of this compound in formulations aimed at reducing oxidative stress.

Research on Antimicrobial Properties

In another investigation, the antimicrobial efficacy of various benzoic acid derivatives was assessed. The study found that while many derivatives lacked substantial antibacterial activity, this compound exhibited promising results against specific bacterial strains, suggesting its potential role as a lead compound for further development .

特性

IUPAC Name |

2-amino-3-(2-methoxyethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-5-6-15-8-4-2-3-7(9(8)11)10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKYUJYCIDNGJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。